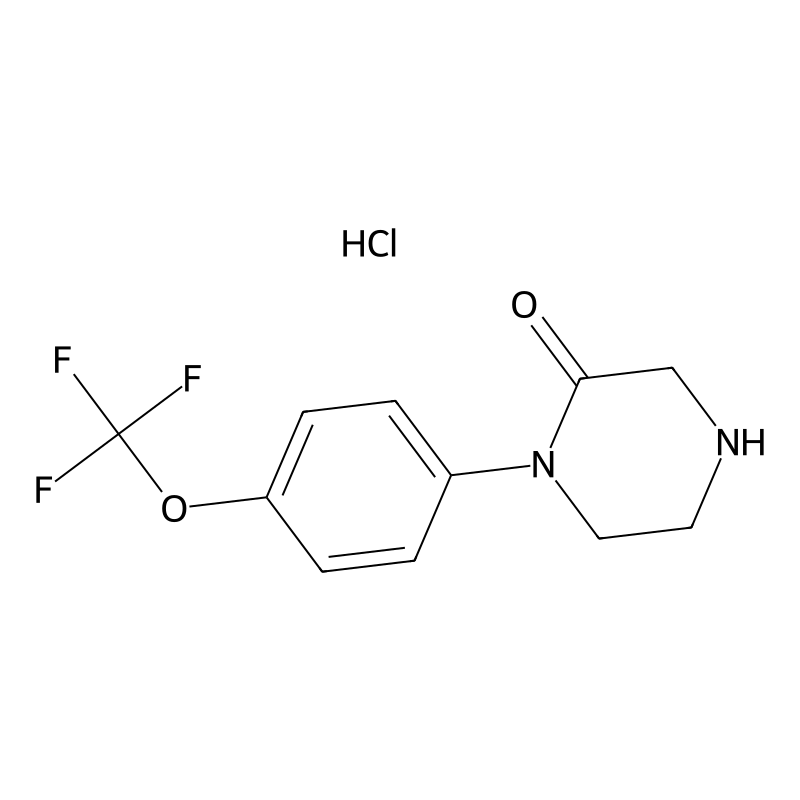

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a chemical compound classified as a piperazine derivative. Its molecular formula is and it has a molecular weight of approximately 296.67 g/mol. The compound features a trifluoromethoxy group, which enhances its lipophilicity and may influence its metabolic stability and binding affinity to biological targets . This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery, particularly in targeting dopamine and serotonin receptors.

- Potential for skin and eye irritation: The compound may irritate the skin and eyes due to its potential basic nature.

- Potential respiratory irritation: Inhalation of dust or aerosols should be avoided.

- Unknown toxicological effects: Since the biological effects are unknown, it should be handled with caution following standard laboratory practices for unknown compounds.

The chemical reactivity of 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride primarily involves nucleophilic substitutions and electrophilic aromatic substitutions, typical for piperazine derivatives. The presence of the trifluoromethoxy group can modulate the electron density on the aromatic ring, affecting the reactivity towards electrophiles. Additionally, the hydrochloride salt form enhances solubility in polar solvents, facilitating various reactions in synthetic pathways .

Research indicates that 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride exhibits pharmacological activities related to neurotransmitter modulation. Specifically, it may interact with dopamine and serotonin receptors, making it a candidate for further studies in neuropharmacology. Its unique structure allows for potential development as an antidepressant or antipsychotic agent, although specific biological assays are necessary to confirm these activities.

Synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride can be achieved through several methods:

- Starting Materials: The synthesis typically begins with 4-trifluoromethoxy aniline and piperazine.

- Reaction Conditions: A common approach involves reacting the aniline with piperazine under acidic conditions, often using a solvent such as ethanol or methanol.

- Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride salt by treating it with hydrochloric acid in a suitable solvent.

This method allows for high yields and purity of the desired compound .

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride has several applications:

- Drug Discovery: It serves as a valuable building block for developing new pharmaceuticals targeting neurotransmitter systems.

- Research Tool: It is utilized in proteomics research to study protein interactions and functions .

- Potential Therapeutics: Given its biological activity, it could lead to new treatments for psychiatric disorders.

Interaction studies involving 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride focus on its binding affinity to various receptors. Preliminary studies suggest that it may have significant interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic drug action. Further investigations using radiolabeled compounds could elucidate its binding kinetics and specificity .

Several compounds share structural similarities with 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)piperazin-2-one | Contains a chlorine substituent instead of trifluoromethoxy | More hydrophilic; different receptor interaction profile |

| 1-(4-Methoxyphenyl)piperazin-2-one | Features a methoxy group | Potentially different pharmacokinetics due to lower lipophilicity |

| 1-(4-Fluorophenyl)piperazin-2-one | Contains a fluorine substituent | May exhibit enhanced binding affinity compared to non-fluorinated variants |

These compounds highlight the uniqueness of 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride due to its trifluoromethoxy group, which significantly influences its physicochemical properties and biological activity .